Rimonabant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Age-Related Oxidative Stress and Inflammation

Scientific Field: Physiology, Anatomy and Neuroscience

Application Summary: Rimonabant has been studied for its potential implications on age-related oxidative stress and inflammation.

Methods of Application: In the study, twenty-month-old female and male Wistar rats were divided into rimonabant-treated and aging control (untreated) groups.

Results: Two weeks of low dose rimonabant treatment significantly reduced the cardiac ROS via boosting of the antioxidant defense mechanisms as regards the HO system, and the SOD and glutathione content. Consistently, the age-related inflammatory response was alleviated.

Treatment of Obesity

Scientific Field: Endocrinology and Metabolism

Application Summary: Rimonabant has been used as a treatment for obesity.

Methods of Application: Rimonabant is administered orally, typically at a dose of 20 mg once daily.

Results: Clinical studies have shown that rimonabant 20 mg once daily produces significant decreases in weight and waist circumference in obese human subjects and improves the lipid profile and glucose control.

Control of Body Mass Index

Application Summary: Rimonabant has been used to control body mass index (BMI) in overweight or obese patients.

Control of Glycemic in Type 2 Diabetes

Scientific Field: Endocrinology and Diabetes

Application Summary: Rimonabant has been used to improve glycemic control in patients with type 2 diabetes.

Rimonabant is a synthetic compound recognized primarily as an inverse agonist for the cannabinoid receptor type 1 (CB1). It was developed for clinical use as an anti-obesity medication and marketed under the trade names Acomplia and Zimulti. Initially approved in Europe in 2006, it was withdrawn in 2008 due to severe psychiatric side effects, including depression and anxiety, which raised concerns regarding its safety profile. Rimonabant is notable for being the first selective CB1 receptor antagonist, designed to counteract the effects of cannabinoid agonists such as tetrahydrocannabinol (THC) .

Rimonabant's mechanism of action hinges on its interaction with the CB1 receptor. This receptor is found throughout the body, including the brain, and plays a role in regulating appetite, energy expenditure, and reward processing []. By blocking CB1 receptor activation, Rimonabant aimed to suppress appetite and increase feelings of satiety, leading to weight loss [].

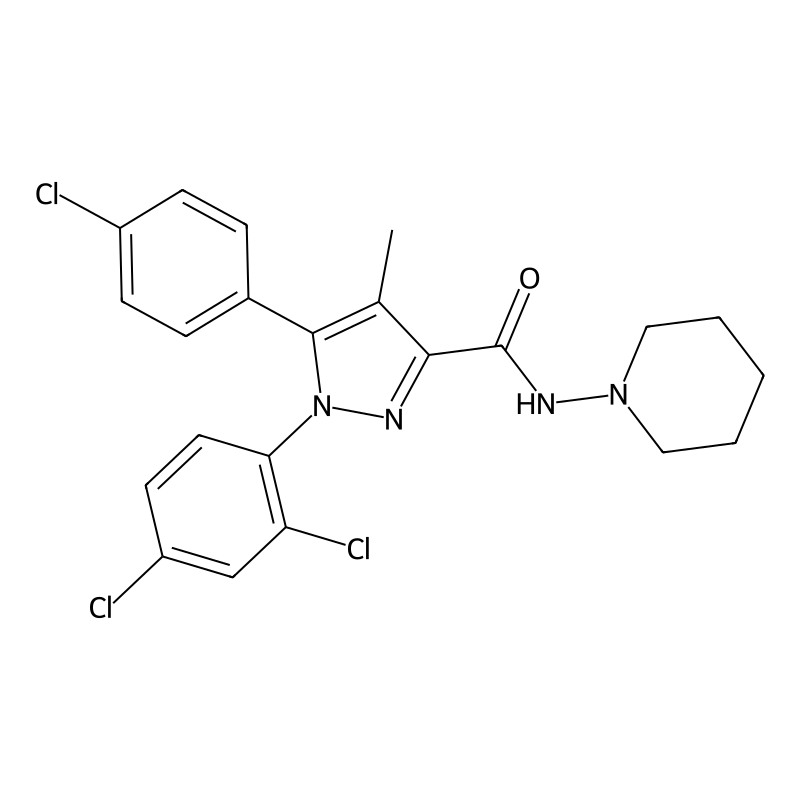

The primary chemical reaction involving rimonabant is its binding to the CB1 receptor, where it acts as an inverse agonist. This binding leads to a decrease in appetite and energy intake. The chemical formula for rimonabant is C22H21Cl3N4O, and its structure includes multiple functional groups that facilitate its interaction with the CB1 receptor .

Key Reactions:- Binding Reaction: Rimonabant binds to the CB1 receptor, leading to altered signaling pathways that reduce appetite.

- Metabolism: Rimonabant undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, resulting in various metabolites that may also exhibit biological activity .

Rimonabant's biological activity is primarily characterized by its role as an inverse agonist at the CB1 receptor. This action results in:

- Appetite Suppression: Reduces food intake by modulating neuropeptide signaling pathways.

- Weight Loss: Associated with significant reductions in body weight and fat mass in clinical trials.

- Metabolic Effects: It has been shown to lower triglyceride levels and improve glycemic control, which could benefit metabolic syndrome patients .

The synthesis of rimonabant involves several steps that typically include:

- Formation of Key Intermediates: Starting materials undergo reactions such as alkylation and cyclization.

- Final Coupling Reaction: The key intermediates are then coupled to form the complete rimonabant molecule.

- Purification: The final product is purified using techniques like chromatography to ensure high purity levels .

Example Synthesis PathwaytextStarting Material → Intermediate A → Intermediate B → Rimonabant

textStarting Material → Intermediate A → Intermediate B → Rimonabant

Rimonabant was primarily developed for:

- Obesity Management: Intended for use as an anti-obesity agent.

- Metabolic Disorders: Explored for potential benefits in managing diabetes and metabolic syndrome.

- Smoking Cessation: Investigated for its potential role in reducing cravings associated with nicotine addiction .

Despite these applications, its market presence was short-lived due to safety concerns.

Rimonabant has been studied for its interactions with various receptors beyond CB1, including:

- μ-opioid Receptor: Exhibits antagonistic properties, suggesting potential implications in pain management.

- Other Cannabinoid Receptors: Studies indicate that rimonabant may interact with other cannabinoid receptors, influencing various physiological processes .

Notable Findings- Increased risk of psychiatric disorders was observed in patients taking rimonabant compared to controls.

- Its effects on metabolic parameters were significant but accompanied by adverse psychological outcomes .

Rimonabant shares structural and functional similarities with several other compounds that act on cannabinoid receptors. Here are some notable examples:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Drinabant | Antagonist | CB1 receptor antagonist | Developed specifically for obesity |

| Taranabant | Antagonist | CB1 receptor antagonist | Designed to minimize side effects |

| AM251 | Inverse Agonist | Selective CB1 receptor inverse agonist | Research tool for studying endocannabinoid system |

| SR144528 | Antagonist | Selective CB2 receptor antagonist | Focused on immune modulation |

Rimonabant is unique due to its initial clinical promise as a weight-loss drug and its specific inverse agonistic action on the CB1 receptor, which contrasts with other compounds that may have broader or different receptor profiles .

The synthetic methodologies for rimonabant have undergone significant evolution since its initial discovery and development. The historical progression of synthesis pathways reflects advancing understanding of medicinal chemistry, process chemistry principles, and the growing emphasis on sustainable manufacturing practices.

The original patent route disclosed in United States Patent Number 5,624,941 established the foundational synthetic framework for rimonabant production [1]. This pioneering approach employed 4-chloro propiophenone as the key starting material and proceeded through a six-stage sequence with an overall yield of approximately 20 percent [2]. The methodology involved the condensation of 4-chloro propiophenone with diethyl oxalate under the influence of lithium hexamethyldisilazane to generate the lithium salt of ethyl-4-(4-chlorophenyl)-3-methyl-4-oxydo-2-oxobuten-3-oate. Subsequent treatment with 2,4-dichlorophenyl hydrazine hydrochloride in ethanolic medium produced the corresponding hydrazone intermediate, which underwent cyclization in acetic acid to afford the pyrazole core structure.

Dr. Reddy's Laboratories made substantial contributions to the synthetic methodology evolution through the development of more efficient processes. Their 2007 publication described an improved four-step synthesis achieving 28 percent overall yield, representing a significant advancement over the original patent route [3]. This process maintained the same fundamental starting material but optimized reaction conditions and eliminated several purification steps. The key innovation involved the conversion of 4-chloro propiophenone to the cyclized acid intermediate as a central strategic element.

The most significant breakthrough in synthetic efficiency came with Dr. Reddy's two-step process reported in 2009, which achieved 45 percent overall yield through a remarkably streamlined approach [2]. This methodology involved the condensation of 4-chloro propiophenone with diethyl oxalate to generate the diketo ester intermediate, followed by a one-pot reaction sequence with N-amino piperidine and subsequent acid-catalyzed cyclization with 2,4-dichloro phenyl hydrazine hydrochloride. The process innovation lay in the elimination of multiple isolation and purification steps while maintaining product quality standards.

Process improvements documented in patent WO2008044153A2 focused specifically on addressing purity and color quality issues that had plagued earlier synthetic approaches [1]. This enhanced methodology achieved overall yields ranging from 69 to 74 percent while producing rimonabant with superior color quality characteristics (enhanced whiteness) and reduced impurity profiles. The process innovations included optimized solvent systems, controlled crystallization conditions, and the implementation of decolorization techniques using activated charcoal.

The microreactor flow chemistry approach developed in 2008 represented a paradigm shift toward continuous processing methodologies [4]. This approach employed trimethylaluminium-mediated amide bond formation within a microreactor system, providing enhanced safety profiles compared to traditional batch processing. The continuous flow methodology enabled precise temperature control and minimized the accumulation of potentially hazardous intermediates, addressing safety concerns associated with pyrophoric reagents.

Advanced synthetic investigations have explored bioisosteric modifications and structure-activity relationship studies through the development of thiazoles, triazoles, and imidazoles as pyrazole replacements [5] [6]. These investigations, while not directly improving the synthesis of rimonabant itself, have provided valuable insights into the pharmacophoric requirements and synthetic accessibility of related cannabinoid receptor antagonists.

Novel Catalytic Approaches in Pyrazole Core Construction

The construction of the central pyrazole ring system in rimonabant has benefited from significant advances in catalytic methodologies. These developments have focused on improving both the efficiency and selectivity of pyrazole formation while reducing the environmental impact of the synthetic processes.

Lewis acid catalysis has played a pivotal role in pyrazole core construction, particularly through the use of lithium hexamethyldisilazane as a strong base and coordinating agent [2]. The mechanism involves the formation of a lithium enolate intermediate from 4-chloro propiophenone, which subsequently undergoes condensation with diethyl oxalate to generate the diketo ester precursor. This catalytic approach provides high selectivity for the desired regioisomer while maintaining functional group tolerance throughout the transformation.

Acid-catalyzed cyclization reactions have been extensively optimized for the formation of the pyrazole ring from hydrazone intermediates [2]. Acetic acid has emerged as the preferred catalyst for this transformation, providing mild reaction conditions while maintaining excellent functional group compatibility. The cyclization proceeds through a mechanism involving protonation of the hydrazone nitrogen, followed by intramolecular nucleophilic attack and subsequent elimination to form the aromatic pyrazole ring system.

Trimethylaluminium-mediated catalysis has revolutionized amide bond formation in rimonabant synthesis, particularly in continuous flow applications [4]. This organometallic catalyst enables direct amidation of carboxylic acid derivatives with N-aminopiperidine under mild conditions. The aluminium center coordinates to both the carbonyl oxygen and the amine nitrogen, facilitating the nucleophilic attack and subsequent amide bond formation. Despite safety concerns associated with the pyrophoric nature of trimethylaluminium, the continuous flow methodology has enabled safe and efficient utilization of this powerful catalyst.

Base-promoted cyclization methodologies have been explored for the construction of photoswitchable rimonabant derivatives through azoarene incorporation [7]. Potassium tert-butoxide in pyridine solution has proven effective for nitroso coupling reactions at the 3 and 5 positions of the pyrazole ring. This approach enables the introduction of azobenzene photoswitches while maintaining the core pharmacophoric features of the rimonabant scaffold.

Metal-free organocatalytic approaches have gained prominence as environmentally sustainable alternatives to traditional metal-catalyzed processes [8]. Triethylamine and pyridine have been successfully employed as organocatalysts for various transformations in rimonabant synthesis, including amide bond formation and cyclization reactions. These metal-free methodologies offer advantages in terms of product purification, environmental impact, and regulatory compliance for pharmaceutical manufacturing.

Microwave-assisted catalysis has demonstrated significant potential for accelerating pyrazole formation reactions while reducing energy consumption [9] [10]. Microwave irradiation enables rapid heating and enhanced reaction rates through selective molecular heating mechanisms. This approach has been particularly effective for the cyclization of hydrazone intermediates and the formation of substituted pyrazole derivatives.

Solid-phase catalytic methodologies have been investigated for the parallel synthesis of rimonabant analogs and isotopically labeled derivatives [11] [12]. Germanium-functionalized cross-linked polystyrene resins serve as solid supports for the attachment of pyrazole precursors, enabling subsequent diversification through nucleophilic substitution reactions. The solid-phase approach facilitates purification through simple filtration and washing procedures while enabling the synthesis of multiple analogs simultaneously.

Green Chemistry Considerations in Large-Scale Production

The implementation of green chemistry principles in rimonabant synthesis has become increasingly important as pharmaceutical manufacturing has shifted toward more sustainable and environmentally responsible practices. Large-scale production considerations encompass multiple aspects of the synthetic process, from raw material selection to waste minimization and energy efficiency.

Atom economy optimization has been a central focus in the development of more sustainable rimonabant synthesis methodologies. The original six-step synthesis suffered from poor atom economy due to multiple protection and deprotection sequences, as well as the generation of stoichiometric waste byproducts [1]. The evolution toward one-pot cyclization reactions and direct amidation methodologies has significantly improved the incorporation of starting material atoms into the final product. The two-step process developed by Dr. Reddy's Laboratories exemplifies this principle by eliminating intermediate isolation steps and reducing overall waste generation [2].

Solvent selection has undergone systematic evaluation to replace hazardous chlorinated solvents with more environmentally benign alternatives. The traditional use of dichloromethane and tetrahydrofuran has been largely superseded by toluene, heptane, and ethanol in optimized processes [1]. Toluene serves as an effective hydrophobic solvent with high rimonabant capacity, while heptane functions as a precipitation medium with excellent layer separation properties. These solvent substitutions have reduced both environmental impact and worker exposure risks while maintaining or improving process performance.

Energy efficiency improvements have been achieved through the implementation of controlled temperature processes and microwave-assisted synthesis methodologies [9]. The replacement of high-temperature reflux conditions (80-118°C) with controlled heating protocols (15-70°C) has resulted in substantial energy savings while maintaining reaction efficiency. Microwave-assisted synthesis further reduces energy consumption through selective molecular heating and accelerated reaction kinetics.

Waste minimization strategies have been implemented through process intensification and improved purification methodologies. The elimination of column chromatography in favor of crystallization-based purification has significantly reduced solvent consumption and waste generation [1]. Single-step extraction procedures have replaced multiple extraction sequences, further reducing aqueous waste streams and processing time. The implementation of in-line high-performance liquid chromatography monitoring enables real-time quality control while minimizing analytical waste.

Catalytic process development has focused on reducing the stoichiometric use of reagents while improving reaction selectivity. The transition from stoichiometric lithium hexamethyldisilazane to catalytic organocatalytic systems represents a significant advancement in sustainable chemistry [8]. Flow chemistry applications of trimethylaluminium catalysis enable precise reagent dosing and minimize reagent inventory, addressing both safety and waste concerns [4].

Safer chemical design principles have been incorporated through the development of inherently safer process alternatives. Continuous flow processing minimizes the accumulation of hazardous intermediates while providing enhanced temperature control and mixing efficiency [4]. Microreactor technology enables the safe handling of pyrophoric reagents such as trimethylaluminium through precise control of reaction parameters and rapid heat transfer capabilities.

Biodegradable auxiliary considerations have been explored in the development of protecting group strategies and temporary auxiliaries. While rimonabant itself contains persistent chlorinated aromatic rings, the synthetic methodology has been optimized to minimize the use of additional non-biodegradable auxiliaries and protecting groups. The development of direct functionalization methodologies reduces the need for temporary protecting groups while maintaining synthetic efficiency.

Life cycle assessment principles have been applied to evaluate the overall environmental impact of different synthetic routes. The comparison of traditional batch processing with continuous flow methodologies has revealed significant advantages for flow chemistry in terms of resource utilization, energy consumption, and waste generation. These assessments have guided the selection of optimal synthetic strategies for large-scale manufacturing applications.

Renewable feedstock integration remains a challenge due to the specific structural requirements of rimonabant, which necessitate chlorinated aromatic starting materials. However, investigations into bio-based solvent alternatives and the development of more efficient synthetic routes have reduced the overall environmental footprint of rimonabant production. Future developments may explore biotechnological approaches for the production of key intermediates from renewable resources.

The endocannabinoid system represents a sophisticated biological network comprising endogenous cannabinoids, their cognate receptors, and associated metabolic enzymes that collectively regulate numerous physiological processes [1] [2]. Rimonabant exerts its primary pharmacological effects through selective antagonism of the cannabinoid receptor type 1, fundamentally disrupting the normal endocannabinoid signaling cascade [3] [4].

The endocannabinoid system operates through a unique retrograde signaling mechanism wherein endocannabinoids are synthesized on-demand from membrane phospholipid precursors in postsynaptic neurons [5]. The two principal endocannabinoids, anandamide and 2-arachidonoylglycerol, are released into the synaptic cleft and traverse the extracellular space to activate presynaptic cannabinoid receptor type 1 receptors [5] [6]. This activation subsequently suppresses neurotransmitter release through multiple mechanisms, including inhibition of voltage-gated calcium channels and modulation of adenylyl cyclase activity [2] [5].

Rimonabant fundamentally alters this signaling paradigm by competitively binding to the orthosteric site of cannabinoid receptor type 1 receptors with high affinity [3] [7]. The compound demonstrates exceptional selectivity for cannabinoid receptor type 1 over cannabinoid receptor type 2, with binding affinities of 1.8 nanomolar and 514 nanomolar respectively, representing a 285-fold selectivity profile [8]. This selective antagonism effectively blocks the access of endogenous cannabinoids to their primary central nervous system target, thereby attenuating the overactivity of the endocannabinoid system [9] [4].

The modulation of endocannabinoid system dynamics by rimonabant extends beyond simple receptor blockade. Research demonstrates that rimonabant functions as an inverse agonist, actively suppressing the constitutive activity of cannabinoid receptor type 1 receptors [7] [10]. This inverse agonist activity manifests as inhibition of guanosine triphosphate gamma S binding and stimulation of cyclic adenosine monophosphate accumulation in the absence of exogenous cannabinoid stimulation [10] [11].

Contemporary investigations have revealed that rimonabant possesses additional mechanisms of action beyond cannabinoid receptor type 1 antagonism. At micromolar concentrations, rimonabant functions as a direct inhibitor of G protein alpha i/o subunits, producing receptor-independent effects on G protein-coupled receptor signaling [7]. This mechanism involves stabilization of the heterotrimeric G protein alpha i/o complex and prevention of conformational rearrangements typically induced by receptor activation [7].

| Component Type | Main Examples | Primary Functions | Rimonabant Target |

|---|---|---|---|

| Endocannabinoids | Anandamide, 2-Arachidonoylglycerol | Retrograde signaling, neuromodulation | Indirect (blocks effects) |

| Receptors | Cannabinoid receptor type 1, Cannabinoid receptor type 2 | Signal transduction, G-protein coupling | Direct (cannabinoid receptor type 1 antagonism) |

| Synthetic Enzymes | N-acyl phosphatidylethanolamine phospholipase D, Diacylglycerol lipase alpha/beta | On-demand synthesis | No direct effect |

| Degrading Enzymes | Fatty acid amide hydrolase, Monoacylglycerol lipase | Signal termination | No direct effect |

Cannabinoid Receptor Type 1 Binding Thermodynamics and Kinetics

The binding of rimonabant to cannabinoid receptor type 1 receptors exhibits distinct thermodynamic and kinetic characteristics that distinguish it from other classes of cannabinoid receptor ligands [12] [13]. Comprehensive thermodynamic analysis reveals that rimonabant binding is governed by both enthalpic and entropic contributions, contrasting markedly with the purely entropy-driven binding observed for cannabinoid receptor agonists [13] [14].

Thermodynamic investigations using variable-temperature binding assays and van't Hoff analysis demonstrate that rimonabant exhibits favorable enthalpy changes ranging from -52 to -26 kilojoules per mole, coupled with relatively small entropy changes between -12 and 38 joules per mole per Kelvin [13]. This thermodynamic profile indicates that rimonabant binding is primarily driven by specific molecular interactions, including hydrogen bonding and van der Waals forces, rather than the hydrophobic interactions that characterize agonist binding [12] [13].

| Ligand Type | ΔH° Range (kJ/mol) | ΔS° Range (J/mol·K) | Binding Characteristics | Thermodynamic Profile |

|---|---|---|---|---|

| Agonists | 17 to 59 | 213 to 361 | Entropy-driven | Favorable entropy, unfavorable enthalpy |

| Antagonists | -52 to -26 | -12 to 38 | Enthalpy and entropy-driven | Favorable enthalpy, unfavorable entropy |

The kinetic properties of rimonabant binding to cannabinoid receptor type 1 receptors have been characterized using time-resolved fluorescence resonance energy transfer assays under physiological conditions [15] [16]. Rimonabant demonstrates rapid association kinetics with a k-on value of 5.0 × 10⁸ M⁻¹ min⁻¹, ranking among the fastest associating compounds tested at the cannabinoid receptor type 1 [15]. This rapid association is coupled with a relatively slow dissociation rate (k-off = 0.037 min⁻¹), resulting in a residence time of approximately 27 seconds [15].

The residence time of rimonabant at cannabinoid receptor type 1 receptors represents an intermediate value between the rapidly dissociating endocannabinoids (8-10 seconds) and the slowly dissociating synthetic agonist HU-210 (71 seconds) [15]. This kinetic profile suggests that rimonabant maintains sufficient receptor occupancy to provide sustained antagonism while allowing for reasonable reversibility of binding [15] [16].

| Compound | k-on (M⁻¹ min⁻¹) | k-off (min⁻¹) | Residence Time (s) | Binding Classification |

|---|---|---|---|---|

| Rimonabant | 5.0 × 10⁸ | 0.037 | 27 | Inverse Agonist |

| HU-210 | 3.8 × 10⁸ | 0.014 | 71 | Agonist |

| CP55,940 | 1.5 × 10⁸ | 0.10 | 10 | Agonist |

| Anandamide | 2.4 × 10⁶ | 0.12 | 8 | Endocannabinoid |

| 2-Arachidonoylglycerol | 1.4 × 10⁶ | 0.10 | 10 | Endocannabinoid |

The relationship between association kinetics and binding affinity reveals important structure-activity relationships for cannabinoid receptor type 1 ligands. For rimonabant and other compounds binding to cannabinoid receptor type 1, a strong correlation exists between k-on values and overall binding affinity, suggesting that association rate primarily determines binding affinity [15] [17]. This finding contrasts with observations at cannabinoid receptor type 2, where both association and dissociation rates contribute to affinity determination [15].

Surface plasmon resonance studies have validated the kinetic parameters derived from fluorescence-based assays, confirming that rimonabant exhibits high-affinity binding with association constants of 6.45 × 10¹⁰ M⁻¹ [18]. These measurements demonstrate the reliability of kinetic analysis techniques for characterizing cannabinoid receptor ligand interactions and support the development of structure-kinetic relationship models for drug discovery applications [18].

Allosteric Modulation vs. Orthosteric Antagonism

Rimonabant functions primarily as an orthosteric antagonist of cannabinoid receptor type 1, binding directly to the primary ligand recognition site where endogenous cannabinoids normally interact with the receptor [3] [19]. This orthosteric mechanism contrasts fundamentally with allosteric modulation, wherein ligands bind to topographically distinct sites and indirectly influence receptor function through conformational changes [20] [21].

The orthosteric binding site of cannabinoid receptor type 1 represents a deep hydrophobic pocket formed by transmembrane helices, where rimonabant competes directly with endocannabinoids and synthetic agonists for receptor occupancy [19] [22]. Structural studies demonstrate that rimonabant occupies the same binding cavity as agonists, preventing their access through competitive inhibition rather than allosteric interference [3] [11].

Contemporary research has identified multiple allosteric sites on cannabinoid receptor type 1 receptors that can modulate orthosteric ligand binding and receptor function [23] [21]. The most well-characterized allosteric site is located at the transmembrane 2-transmembrane 3-transmembrane 4 interface, within the inner leaflet of the membrane bilayer [23] [24]. This site can accommodate both positive allosteric modulators, such as ZCZ011, and negative allosteric modulators, including ORG27569 [23] [24] [25].

| Binding Mode | Binding Site | Mechanism | Conformational Effect | Cooperativity Factor |

|---|---|---|---|---|

| Orthosteric (Rimonabant) | Primary binding pocket | Direct competitive antagonism | Inverse agonism | N/A |

| Allosteric (PAM - ZCZ011) | TM2-TM3-TM4 surface | Positive modulation | Promotes active conformation | >1 with agonists |

| Allosteric (NAM - ORG27569) | TM2-TM3-TM4 surface (inner leaflet) | Negative modulation | Stabilizes inactive conformation | <1 with agonists |

| Allosteric (NAM - PSNCBAM-1) | Secondary site | Negative modulation | Blocks active conformation | <1 with agonists |

The distinction between orthosteric and allosteric mechanisms has important implications for pharmacological selectivity and therapeutic applications. Allosteric modulators exhibit probe dependence, wherein their effects vary depending on the specific orthosteric ligand present [20] [26]. This property allows allosteric modulators to fine-tune receptor responses rather than completely blocking or activating receptor function [26] [27].

Rimonabant demonstrates characteristics of inverse agonism at the orthosteric site, actively suppressing the constitutive activity of cannabinoid receptor type 1 receptors [10] [11]. This inverse agonist activity manifests as decreased basal guanosine triphosphate gamma S binding and increased cyclic adenosine monophosphate production in the absence of exogenous ligands [10] [28]. The inverse agonist properties of rimonabant distinguish it from neutral antagonists, which simply block receptor activation without affecting basal receptor activity [10].

Allosteric negative modulators of cannabinoid receptor type 1, such as ORG27569 and PSNCBAM-1, demonstrate complex pharmacological profiles that differ from rimonabant's orthosteric antagonism [21] [27]. These compounds enhance the binding of radiolabeled agonists while simultaneously reducing their functional efficacy, creating apparent paradoxes in structure-activity relationships [21] [27]. The allosteric mechanism allows these modulators to selectively influence specific signaling pathways, potentially offering improved therapeutic windows compared to orthosteric ligands [29] [26].

The molecular basis for allosteric modulation involves conformational changes transmitted through the receptor structure from the allosteric binding site to the orthosteric site [23] [30]. Positive allosteric modulators promote receptor conformations that favor agonist binding and activation, while negative allosteric modulators stabilize conformations that reduce agonist efficacy [23] [24]. These conformational changes can be detected using site-directed fluorescence labeling and other biophysical techniques [30].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

As an adjunct to diet and exercise for the treatment of obese patients (BMI 30 kg/m2), or overweight patients (BMI 27 kg/m2) with associated risk factor(s), such as type 2 diabetes or dyslipidaemia (see section 5. 1).

Pharmacology

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A08 - Antiobesity preparations, excl. diet products

A08A - Antiobesity preparations, excl. diet products

A08AX - Other antiobesity drugs

A08AX01 - Rimonabant

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Cannabinoid

CNR1 [HSA:1268] [KO:K04277]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

158681-13-1

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

[2]. Erdozain, A. M. et al. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: Evidence from postmortem human brain Biochemical Pharmacology (2012), 83(2), 260-268.

[3]. Heppenstall C, Bunce S, Smith JC. Relationships between glucose, energy intake and dietary composition in obese adults with type 2 diabetes receiving the cannabinoid 1 (CB1) receptor antagonist, rimonabant. Nutr J. 2012 Jul 23;11(1):50.

[4]. Seely KA, Brents LK, Franks LN, Rajasekaran M, Zimmerman SM, Fantegrossi WE, Prather PL. AM-251 and rimonabant act as direct antagonists at mu-opioid receptors: Implications for opioid/cannabinoid interaction studies. Neuropharmacology. 2012 Oct;63(5):905-15.

[5]. Mandhane S, Nayak P, Soni D, Jain S, Ashton JC, Rajamannar T. Induction of glucose intolerance by acute administration of rimonabant. Pharmacology. 2012;89(5-6):339-47.